K-7174 - 191089-59-5

K-7174

Catalog Number: EVT-253734
CAS Number: 191089-59-5
Molecular Formula: C33H48N2O6
Molecular Weight: 568.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K-7174 is a novel cell adhesion inhibitor; inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by either IL-1β or TNF-α.IC50 value:Target: GATA-specific inhibitorin vitro: K-7174 inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by either tumor necrosis factor alpha or interleukin-1beta, without affecting the induction of intercellular adhesion molecule-1 or E-selectin. K-7174 had no effect on the stability of VCAM-1 mRNA.K-7174 did not influence the binding to any of the following binding motifs: octamer binding protein, AP-1, SP-1, ets, NFkappaB, or interferon regulatory factor [1]. Addition of 10 microM K-7174 rescued these inhibitions of Epo protein production and promoter activity induced by IL-1beta, TNF-alpha, or L-NMMA, respectively [2]. K-7174 had the potential to induce endoplasmic reticulum (ER) stress evidenced by induction of GRP78 and CHOP.Other inducers of ER stress completely reproduced the effects of K-7174 including suppression of lipid accumulation, blockade of induction of adiponection and PPARgamma and maintenance of MCP-1 expression [3].in vivo: K-7174, one of proteasome inhibitory homopiperazine derivatives, exhibits a therapeutic effect, which is stronger when administered orally than intravenously, without obvious side effects in a murine myeloma model. Moreover, K-7174 kills bortezomib-resistant myeloma cells carrying a β5-subunit mutation in vivo and primary cells from a patient resistant to bortezomib [4].
Overview

K-7174 is a novel compound recognized primarily as a GATA-specific inhibitor, which has garnered attention for its potential anti-inflammatory properties. This compound is believed to modulate the effects of inflammatory cytokines in various cell types, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Source and Classification

K-7174 was first synthesized and characterized in a study published in the Bulletin of the Korean Chemical Society in 2012. The compound is classified under small molecular weight inhibitors that target transcription factors, specifically the GATA family of proteins. Its chemical identity is defined by the International Union of Pure and Applied Chemistry as a proteasome inhibitor with additional roles in gene regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of K-7174 involves a straightforward four-step process that utilizes several key chemical reactions:

  1. Wittig Olefination: This reaction is employed to construct a trans double bond, which is crucial for the compound's structure.
  2. Iodine-Catalyzed Isomerization: The conversion of cis-olefins to trans-olefins is facilitated by iodine, ensuring that the desired geometric configuration is achieved.
  3. Bis-Alkylation of Homopiperazine: This step involves the alkylation of homopiperazine to introduce necessary functional groups into the molecule.
  4. Final Treatment: The final step involves treating the product with hydrochloric acid in dioxane to yield K-7174.
Molecular Structure Analysis

Structure and Data

K-7174's molecular structure features several distinct functional groups that contribute to its biological activity. The compound's precise molecular formula and structure can be derived from its synthesis pathway, but specific structural data such as bond lengths and angles are typically elucidated through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

The chemical structure can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively, which would need to be specified based on the final synthesized product.

Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in synthesizing K-7174 include:

  1. Wittig Reaction: This reaction facilitates the formation of alkenes from aldehydes or ketones using phosphonium ylides, leading to the desired trans configuration.
  2. Isomerization: The iodine-catalyzed isomerization transforms cis-olefins into trans-olefins, which is critical for achieving the correct stereochemistry necessary for biological activity.
  3. Alkylation Reactions: The bis-alkylation of homopiperazine introduces substituents that enhance the compound's pharmacological properties.

These reactions are characterized by their selectivity and efficiency, with careful control over conditions such as temperature and solvent choice being essential for optimizing yields .

Mechanism of Action

Process and Data

K-7174 operates primarily by inhibiting GATA transcription factors, which play a significant role in regulating gene expression related to inflammatory responses. By suppressing GATA activity, K-7174 can attenuate the expression of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Research indicates that K-7174 may also induce the expression of growth differentiation factor 15 (GDF15), which has implications in iron metabolism and inflammation regulation. In vivo studies have shown that K-7174 treatment leads to decreased hepcidin levels, suggesting its potential role in managing anemia associated with chronic diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

K-7174 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data should be provided based on empirical measurements.
  • Solubility: K-7174 is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound's stability under various conditions (e.g., pH, temperature) should be assessed through stability studies.

These properties are critical for understanding how K-7174 behaves under physiological conditions, influencing its potential therapeutic applications .

Applications

Scientific Uses

K-7174 has potential applications across various fields:

  1. Anti-inflammatory Therapy: Its ability to inhibit GATA factors positions it as a candidate for treating inflammatory diseases.
  2. Cancer Research: As a proteasome inhibitor, K-7174 may be explored for its anti-cancer properties, particularly against myeloma cells.
  3. Anemia Treatment: By modulating hepcidin levels, K-7174 could serve as a therapeutic option for managing anemia associated with chronic inflammatory conditions .
Molecular Mechanisms of Action

Proteasome Inhibition Dynamics

Unique Binding Modes to 20S Proteasome Subunits

K-7174 binds irreversibly to the catalytic β-subunits of the 20S proteasome through a distinct mechanism involving covalent modification of active-site threonine residues. X-ray crystallography (PDB ID: 4EU2) reveals that K-7174 occupies all three catalytic sites (β1/caspase-like, β2/trypsin-like, β5/chymotrypsin-like) in a symmetrical configuration, forming hydrogen bonds with Thr1, Asp17, and Lys33 residues across subunits. This binding induces conformational changes that sterically block substrate entry, differing fundamentally from peptide-based inhibitors [1] [3] [10]. Unlike bortezomib’s boronate group, K-7174’s homopiperazine core enables simultaneous multi-subunit engagement, explaining its broader inhibition profile [10].

Differential Inhibition Profiles Compared to Bortezomib

Table 1: Comparative Proteasome Inhibition Profiles

ParameterK-7174Bortezomib
Primary Targetsβ1, β2, β5 subunitsβ5 subunit (primarily)
Binding MechanismNon-competitive, covalentCompetitive, reversible
Resistance MitigationEffective against β5-mutant cellsIneffective against β5 mutants
Synergy with HDACiAdditive effects demonstratedLimited synergy

K-7174 maintains efficacy against bortezomib-resistant multiple myeloma cells carrying β5-subunit mutations (e.g., Ala49Thr). Its ability to inhibit residual proteasome activity in resistant cells stems from multi-subunit targeting, whereas bortezomib’s specificity renders it vulnerable to point mutations. Crucially, K-7174 synergizes with histone deacetylase inhibitors (HDACi) by amplifying histone hyperacetylation, unlike bortezomib which primarily relies on ubiquitinated protein accumulation [1] [2].

Transcriptional Repression Pathways

Caspase-8-Mediated Degradation of Sp1 and Downregulation of Class I HDACs

K-7174 triggers caspase-8 activation within 2 hours of treatment, initiating proteolytic cleavage of Sp1—the master transcriptional regulator of class I HDAC genes (HDAC1, HDAC2, HDAC3). Degraded Sp1 fails to bind GC-rich promoters of HDAC genes, reducing HDAC1/2/3 mRNA by >60% in myeloma cells within 24 hours. This cascade culminates in histone H3 hyperacetylation (evidenced by 3-fold increased acetyl-H3 levels), derepressing tumor suppressor genes. Crucially, HDAC1 overexpression rescues K-7174-induced cytotoxicity, confirming this pathway’s centrality [1] [2].

GATA-Binding Factor Inhibition and Transcriptional Modulation

K-7174 functions as a potent GATA inhibitor, disrupting DNA binding of GATA-1/2 transcription factors via competitive binding to their zinc-finger domains. In erythroid cells, this relieves GATA-mediated repression of erythropoietin (EPO) promoters, boosting EPO production 2.5-fold. Concurrently, K-7174 suppresses VCAM-1 expression by blocking GATA-4 binding at the VCAM-1 promoter (IC₅₀ = 9 μM), reducing monocyte-endothelial adhesion [6] [8]. Transcriptome analyses confirm K-7174 modulates >200 GATA-dependent genes, including iron regulators and inflammatory mediators [5] [8].

Table 2: Key Transcriptional Targets of K-7174

TargetRegulatory EffectFunctional OutcomeValidation Method
HDAC1/2/3Downregulation (Sp1-dependent)Histone hyperacetylationChIP-PCR, siRNA rescue [1]
GDF15Upregulation (CEBPB-dependent)Hepcidin suppressionPromoter assays, ELISA [5] [8]
VCAM-1Downregulation (GATA-4 blockade)Anti-adhesion, anti-inflammatoryEMSA, luciferase reporter [6]
EPOUpregulation (GATA-2 inhibition)Erythropoiesis stimulationqRT-PCR, transgenic models [8]

Signaling Pathway Modulation

MCT4/NKAP/CREB Axis in Blood-Brain Barrier Regulation

In neuropsychiatric lupus models, K-7174 restores blood-brain barrier (BBB) integrity by targeting the monocarboxylate transporter 4 (MCT4)/NF-κB activating protein (NKAP)/cAMP response element-binding protein (CREB) axis. Elevated lactate in neuroinflammation upregulates MCT4, triggering NKAP-mediated CREB dephosphorylation. K-7174 inhibits MCT4-lactate signaling, reactivating CREB phosphorylation (p-CREB↑ 2.1-fold), which directly enhances transcription of tight junction proteins ZO-1 and occludin. This reduces BBB leakage by 45% in MRL/lpr mice, correlating with attenuated neuronal degeneration [4].

Induction of GDF15 and Repression of Hepcidin via CEBPB Activation

K-7174 activates CCAAT/enhancer-binding protein β (CEBPB) through phosphorylation at Thr235, enabling its binding to the GDF15 promoter. GDF15 (growth differentiation factor 15) induction (8-fold increase in HepG2 cells) suppresses hepcidin (HAMP) transcription via an undefined endocrine mechanism. Hepcidin downregulation increases ferroportin-mediated iron export, ameliorating anemia of chronic disease. Silencing GDF15 abolishes K-7174’s hepcidin repression, confirming GDF15’s essential role. In murine models, K-7174 reduces serum hepcidin by 70% within 48 hours [5] [8].

Properties

CAS Number

191089-59-5

Product Name

K-7174

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane

Molecular Formula

C33H48N2O6

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+

InChI Key

JXXCDAKRSXICGM-AOEKMSOUSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC

Synonyms

K 7174
K-7174

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.